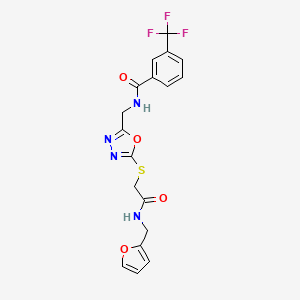
N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H15F3N4O4S and its molecular weight is 440.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and other pharmacological effects.
Structural Overview
The compound features several key structural components:
- Furan Ring : Known for its role in various biological activities.
- Thiadiazole Moiety : Associated with antimicrobial and anticancer properties.
- Trifluoromethyl Group : Enhances lipophilicity and may influence biological interactions.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole structures often exhibit notable antimicrobial properties. For instance, derivatives of thiadiazole have been shown to disrupt bacterial cell walls, leading to cell death. The presence of the furan moiety in this compound may also contribute to antifungal activity, as furan-based compounds are known for their effectiveness against various fungal strains .
| Compound Type | Activity | Reference |
|---|---|---|
| Thiadiazole Derivatives | Antimicrobial | |
| Furan-Based Compounds | Antifungal | |
| Piperidine Derivatives | Diverse pharmacological effects |
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to interfere with specific cellular pathways. Studies on similar structures have demonstrated that modifications in the thiadiazole and furan rings can enhance cytotoxicity against cancer cell lines. For example, research has shown that certain derivatives exhibit IC50 values lower than established chemotherapeutic agents like doxorubicin, indicating potent anticancer activity .
The mechanism by which this compound exerts its biological effects involves several pathways:
- DNA Intercalation : The furan ring can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The thiadiazole moiety may inhibit specific enzymes by binding to their active sites.
- Cell Signaling Interference : The trifluoromethyl group can modulate signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar compounds in various biological assays:
- Antimicrobial Efficacy : A study demonstrated that thiadiazole derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies on compounds with similar structures revealed promising results against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, showcasing selectivity and potency comparable to existing treatments .
Propiedades
IUPAC Name |
N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4S/c19-18(20,21)12-4-1-3-11(7-12)16(27)23-9-15-24-25-17(29-15)30-10-14(26)22-8-13-5-2-6-28-13/h1-7H,8-10H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDWOIZNHVJGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














